![molecular formula C24H18Cl2N2O3 B2394571 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477711-60-7](/img/structure/B2394571.png)

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

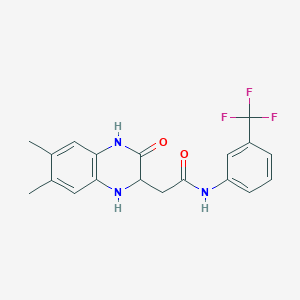

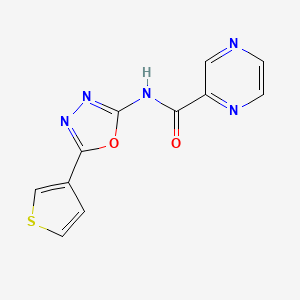

“[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C24H18Cl2N2O2 and a molecular weight of 437.32. Pyrazoles, the class of compounds to which it belongs, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis details for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

- Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .

Antitubercular Activity

The compound (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derived from pyridine and indole was investigated for its in vitro antitubercular activity .

Antitumor Potential

Novel 3,4-dichlorophenyl amides , designed by incorporating amide bonds and 3,4-dichloro substitution into the curcumin skeleton, show promise as antitumor compounds .

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Other Biological Activities

Indole derivatives also possess antioxidant, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic properties .

Wirkmechanismus

Target of Action

Similar pyrazoline derivatives have been reported to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, affecting normal nerve pulse transmission .

Mode of Action

It’s worth noting that pyrazoline derivatives have been reported to inhibit the activity of enzymes like ache . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Biochemical Pathways

Similar pyrazoline derivatives have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Result of Action

Similar pyrazoline derivatives have been reported to exhibit neuroprotective effects and prevent neuronal cell death . They can also lead to behavioral changes and body movement impairment due to their interaction with AchE .

Eigenschaften

IUPAC Name |

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2N2O3/c1-30-20-8-5-17(6-9-20)24(29)28-13-12-23(27-28)16-3-10-21(11-4-16)31-15-18-2-7-19(25)14-22(18)26/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSGPXNXPQWEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)